molecular formula C21H22ClF3N4O B11656105 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11656105
M. Wt: 438.9 g/mol
InChI Key: RHHGEUIFZFZSPQ-LGJNPRDNSA-N
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Description

The compound 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide features a piperazine core substituted with a 2-chlorobenzyl group at the 4-position. The acetohydrazide moiety is linked to an (E)-configured hydrazone group bearing a 4-(trifluoromethyl)phenyl substituent. This structure combines electron-withdrawing groups (chloro, trifluoromethyl) with a flexible piperazine scaffold, which is often associated with enhanced pharmacokinetic properties in medicinal chemistry.

Properties

Molecular Formula

C21H22ClF3N4O

Molecular Weight

438.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C21H22ClF3N4O/c22-19-4-2-1-3-17(19)14-28-9-11-29(12-10-28)15-20(30)27-26-13-16-5-7-18(8-6-16)21(23,24)25/h1-8,13H,9-12,14-15H2,(H,27,30)/b26-13+

InChI Key

RHHGEUIFZFZSPQ-LGJNPRDNSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.

    Synthesis of the Acetohydrazide: The next step involves the reaction of 4-(2-chlorobenzyl)piperazine with acetohydrazide in the presence of a suitable catalyst to form the intermediate compound.

    Condensation Reaction: The final step is the condensation of the intermediate with 4-(trifluoromethyl)benzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzyl group.

    Reduction: Reduction reactions can target the hydrazide moiety or the aromatic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that hydrazide derivatives can possess significant antibacterial and antifungal properties. For instance, compounds derived from piperazine have been evaluated for their effectiveness against various microbial strains, demonstrating promising results in inhibiting growth .
  • Antitumor Activity : The incorporation of specific aromatic rings and heterocycles in similar compounds has been linked to antitumor properties. Molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer progression .

Synthesis and Characterization

The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves:

  • Formation of the Piperazine Ring : Starting from appropriate precursors, the piperazine ring is synthesized through standard cyclization methods.
  • Hydrazone Formation : The reaction of the piperazine derivative with aldehydes or ketones leads to the formation of hydrazones, which are then acetylated to yield the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Evaluation

A study evaluated a series of piperazine derivatives for antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Antitumor Screening

In another investigation, hydrazide derivatives were tested for their cytotoxic effects on various cancer cell lines. The findings revealed that some derivatives showed selective cytotoxicity, suggesting their potential role as anticancer agents. Molecular docking simulations provided insights into their binding affinities to key oncogenic targets .

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Features :

  • Piperazine ring : Provides a basic nitrogen-rich scaffold, facilitating interactions with biological targets.
  • 2-Chlorobenzyl group : Enhances lipophilicity and may influence receptor binding.

Comparison with Similar Compounds

The following table summarizes structurally related compounds, their substituents, molecular weights, and reported biological activities:

Compound Structure Substituent (R) Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound 4-(Trifluoromethyl)phenyl ~436.85 Hypothesized CNS/anticholinesterase activity -
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-bromo-2-fluorophenyl)methylene]acetohydrazide 5-Bromo-2-fluorophenyl 467.77 Not reported
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide 2-Hydroxyphenyl ~425.90 Increased polarity; potential BBB limitations
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide 2-Hydroxy-1-naphthyl ~476.00 Bulky substituent; reduced solubility
N′-[(E)-(4-Fluorobenzylidene)]-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide 4-Nitrophenyl ~414.40 High anticholinesterase activity (IC₅₀: 8.2 µM)
N′-[(E)-(4-Methylphenyl)methylidene]-2-[4-(trifluoromethyl)phenoxy]acetohydrazide 4-Methylphenyl (non-piperazine core) 336.31 Trifluoromethyl enhances metabolic stability

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

  • Electron-withdrawing groups (EWGs) : Compounds with nitro (4-nitrophenyl, ) or trifluoromethyl (target compound) groups exhibit enhanced binding to enzymes like acetylcholinesterase (AChE). For example, compound 3c from (4-nitrophenyl analog) showed an IC₅₀ of 8.2 µM against AChE, attributed to strong electron-withdrawing effects stabilizing ligand-receptor interactions.

Molecular Docking and Binding Affinity

  • In , analogs like (E)-N'-(2,4-dichlorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide achieved a docking score of 20.18 , suggesting strong binding to AChE. The target compound’s trifluoromethyl group may similarly enhance binding via hydrophobic interactions.

Pharmacokinetic Considerations

  • Naphthyl substituents () introduce steric hindrance, which may limit solubility but improve selectivity for specific targets.

Research Trends and Gaps

  • Synthetic routes : Most analogs (e.g., ) are synthesized via condensation of acetohydrazides with substituted aldehydes. The target compound likely follows a similar pathway.
  • Safety profiles : Compounds like and (3,4-dimethoxyphenyl analogs) are classified as irritants, highlighting the need for careful handling.

Biological Activity

The compound 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This compound belongs to the class of hydrazones and piperazine derivatives, which are known for their diverse pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C18H19ClF3N3OC_{18}H_{19}ClF_3N_3O, with a molecular weight of approximately 377.81 g/mol. Its structure encompasses a piperazine ring, a chlorobenzyl group, and a trifluoromethylphenyl moiety. These functional groups are significant in determining the compound's reactivity and biological interactions.

Biological Activity Overview

Preliminary studies suggest that compounds similar to 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide exhibit a range of biological activities, including:

  • Anticancer Activity : Similar compounds have shown promising results against various cancer cell lines, indicating potential for further development as anticancer agents.
  • Antimicrobial Properties : The presence of piperazine and hydrazone functionalities often correlates with antimicrobial effects.
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Research indicates that piperazine derivatives can modulate receptor activity and enzyme functions, leading to various pharmacological effects. For instance, studies have shown that piperazine-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells by affecting cell cycle regulation and promoting DNA damage .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide :

Compound NameStructural FeaturesBiological Activity
N,N'-disulfanediyl-bis(N'-((E)-benzylidene)acetohydrazide)Similar hydrazide structure without piperazineAntimicrobial
N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thioureaContains thiourea moietyCatalytic activity
1-(4-chlorobenzyl)-1H-benzimidazole derivativesBenzimidazole core with chlorobenzylAnticancer effects

The unique combination of functional groups in 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide enhances its potential for specific biological interactions compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives:

  • Antitumor Activity : Research has shown that certain piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study reported IC50 values ranging from 0.12 µM to 2.78 µM against MCF-7 and A549 cell lines, indicating strong anticancer potential .
  • Antimicrobial Studies : Compounds with similar structural features have demonstrated antimicrobial properties against gram-positive and gram-negative bacteria, suggesting that the chlorobenzyl group may enhance these effects .
  • In Vivo Studies : Animal model studies have indicated that certain piperazine derivatives can reduce tumor size and improve survival rates in cancer-bearing mice, highlighting their therapeutic potential .

Q & A

Q. What are the standard synthetic routes for preparing 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide?

The compound can be synthesized via a two-step protocol:

  • Step 1 : Condensation of 2-chlorobenzylpiperazine with chloroacetyl chloride to form the acetohydrazide intermediate.
  • Step 2 : Schiff base formation by reacting the intermediate with 4-(trifluoromethyl)benzaldehyde under reflux in ethanol, catalyzed by acetic acid . Key parameters include solvent choice (e.g., ethanol for solubility), temperature (60–80°C), and reaction time (6–12 hours). Yields typically range from 45–70% after purification via column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : Confirm regiochemistry of the hydrazone (E/Z configuration) and piperazine substitution patterns (δ 2.5–3.5 ppm for piperazine protons; δ 8.0–8.5 ppm for imine protons) .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (expected [M+H]+ ~495–505 Da) and fragmentation patterns .
  • FT-IR : Identify characteristic bands for C=O (1650–1700 cm⁻¹) and C=N (1590–1620 cm⁻¹) .

Q. How is the purity of the compound assessed in academic settings?

Purity (>95%) is determined via:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

SAR strategies include:

  • Substituent variation : Replace the 2-chlorobenzyl group with fluorophenyl or methoxyphenyl moieties to modulate lipophilicity and target engagement .
  • Hydrazone modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzylidene ring to enhance metabolic stability .
  • Piperazine substitution : Test bulky groups (e.g., 4-methylpiperazine) to improve selectivity for tyrosine kinases .

Q. What in vitro assays are suitable for evaluating its anticancer potential?

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values <10 µM considered promising .
  • Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

Q. How should researchers resolve contradictions in biological activity data across studies?

Common discrepancies arise from:

  • Assay conditions : Standardize protocols (e.g., serum-free media vs. 10% FBS) to minimize variability .
  • Solubility issues : Use DMSO concentrations ≤0.1% to avoid false negatives in cytotoxicity assays .
  • Metabolic instability : Pre-treat compounds with liver microsomes to identify rapid degradation pathways .

Methodological Considerations

Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab 2.0 to estimate logP (2.5–3.5), BBB permeability, and CYP450 interactions .
  • Molecular docking : AutoDock Vina to model binding poses in kinase active sites (e.g., PDB ID: 1M17) .

Q. How can structural analogs overcome poor aqueous solubility?

  • Salt formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
  • Prodrug design : Introduce phosphate or PEG groups at the hydrazone nitrogen .

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